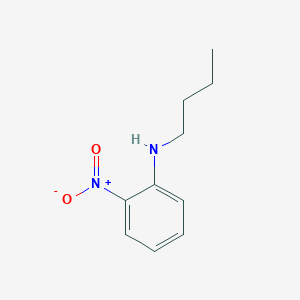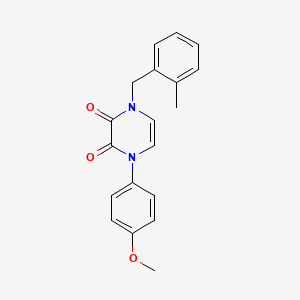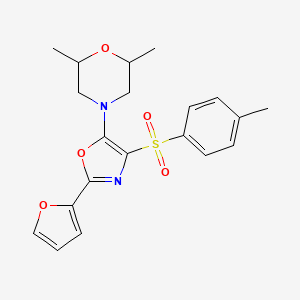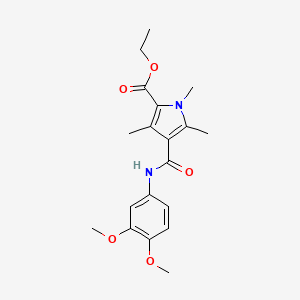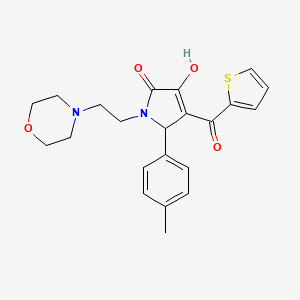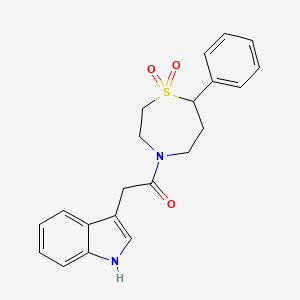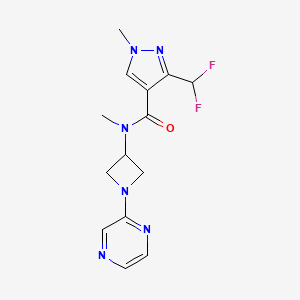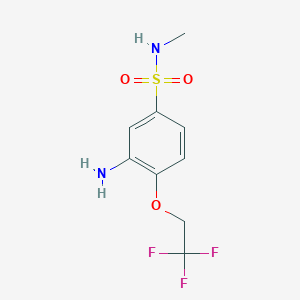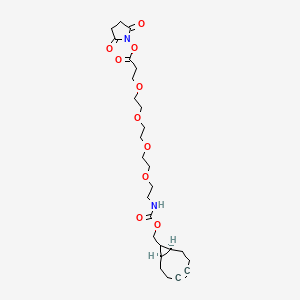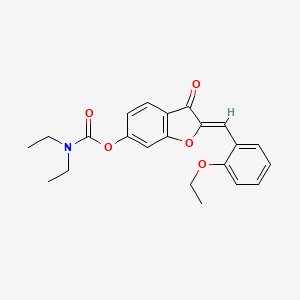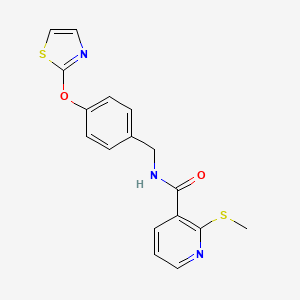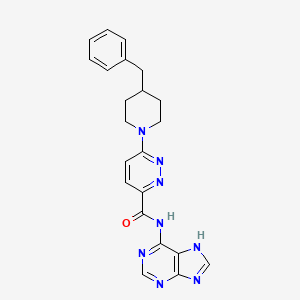
6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used in the field of medicinal chemistry for its ability to interact with certain biological targets and modulate their activity.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
Research has explored derivatives of pyridazine, including compounds structurally related to 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide, as acetylcholinesterase (AChE) inhibitors. These compounds show promise in the modulation of cholinergic activity, potentially relevant for conditions like Alzheimer's disease. For instance, one study found that certain pyridazine analogues exhibit AChE inhibitory activity, highlighting their potential as therapeutic agents (Contreras et al., 2001).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of pyridazine derivatives. For example, research by Chumachenko et al. (2013) involved the synthesis of condensed tricyclic nitrogenous structures using related compounds, which could have implications in various medicinal chemistry applications (Chumachenko et al., 2013).
Anticonvulsant Activity
Some research has investigated the anticonvulsant properties of pyridazine derivatives. A study by Hallot et al. (1986) synthesized and evaluated a series of pyridazine derivatives for their ability to counteract seizures in animal models. This research suggests potential therapeutic applications in epilepsy and related neurological conditions (Hallot et al., 1986).
Antibacterial Activity
Research into the antibacterial properties of pyridazine derivatives has been conducted. A study by Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives, including pyridazine analogues, and evaluated their antibacterial efficacy, indicating their potential use in combating bacterial infections (Rostamizadeh et al., 2013).
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(7H-purin-6-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c31-22(27-21-19-20(24-13-23-19)25-14-26-21)17-6-7-18(29-28-17)30-10-8-16(9-11-30)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H2,23,24,25,26,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSPKKPJFRPCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC=NC5=C4NC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

